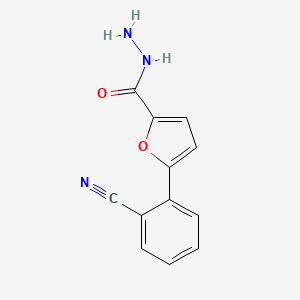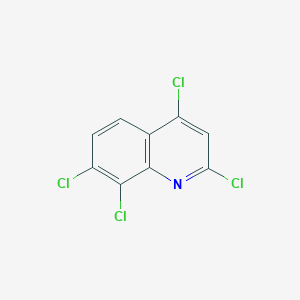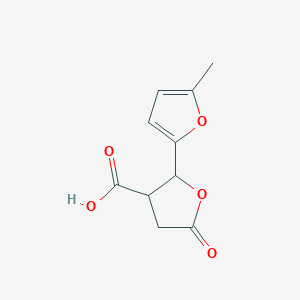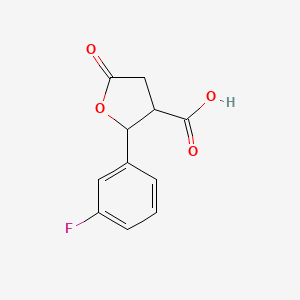
3-(2-Chlorophenyl)-5-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Chlorophenyl)-5-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole is a chemical compound belonging to the triazole family Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chlorophenyl group and an ethoxy-methoxyphenyl group attached to the triazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-5-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorobenzonitrile with 4-ethoxy-3-methoxyphenylhydrazine in the presence of a base such as sodium ethoxide. The reaction mixture is heated to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Chlorophenyl)-5-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an organic solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(2-Chlorophenyl)-5-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorophenyl and ethoxy-methoxyphenyl groups can influence its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-Chlorophenyl)-5-phenyl-1H-1,2,4-triazole: Lacks the ethoxy-methoxyphenyl group.
3-(2-Chlorophenyl)-5-(4-methoxyphenyl)-1H-1,2,4-triazole: Lacks the ethoxy group.
3-(2-Chlorophenyl)-5-(4-ethoxyphenyl)-1H-1,2,4-triazole: Lacks the methoxy group.
Uniqueness
The presence of both the ethoxy and methoxy groups in 3-(2-Chlorophenyl)-5-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole imparts unique chemical properties, such as increased solubility and potential for specific interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C17H16ClN3O2 |
|---|---|
Poids moléculaire |
329.8 g/mol |
Nom IUPAC |
5-(2-chlorophenyl)-3-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C17H16ClN3O2/c1-3-23-14-9-8-11(10-15(14)22-2)16-19-17(21-20-16)12-6-4-5-7-13(12)18/h4-10H,3H2,1-2H3,(H,19,20,21) |
Clé InChI |
JFOHDXGLDOQXIE-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1)C2=NNC(=N2)C3=CC=CC=C3Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




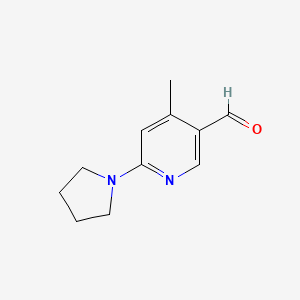
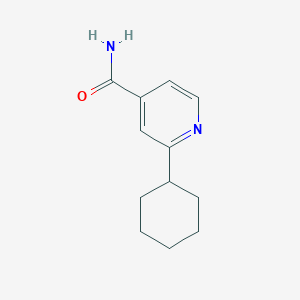

![Ethyl 6-methylimidazo[1,2-B]pyridazine-2-carboxylate](/img/structure/B11791787.png)

